ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate
CAS No.: 1266114-63-9
Cat. No.: VC3024954
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1266114-63-9 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,11,12) |
| Standard InChI Key | VYYJINSKLFNOGW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=CC2=C1N=CN2 |
| Canonical SMILES | CCOC(=O)C1=CN=CC2=C1N=CN2 |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is registered with CAS number 1266114-63-9, providing a unique identifier in chemical databases and literature . The compound is known by several alternative names, including "3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester," reflecting variations in chemical nomenclature systems . Its molecular formula is C9H9N3O2, consistent across all reference sources, indicating a structure containing carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions .
Structural Characteristics and Representations
The structure of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate features a bicyclic core comprising fused imidazole and pyridine rings, specifically with the imidazole portion attached at the 4,5-c positions of the pyridine ring. This arrangement creates a distinct chemical scaffold with specific electronic and spatial properties. The ethyl carboxylate group is attached at position 7 of the pyridine ring, contributing to both the physical properties and potential biological activity of the molecule .
Various standardized notations are used to represent this chemical structure in databases and literature:
Table 1: Structural Representation Formats
These representations enable precise identification and structural elucidation of the compound, facilitating computational analysis and database searching for research purposes.
Physical and Chemical Properties
The physical and chemical properties of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate provide essential information for its handling, analysis, and application in research settings:
Table 2: Physical and Chemical Properties
The compound's relatively low molecular weight suggests favorable drug-like properties according to Lipinski's Rule of Five, which is often used as a preliminary assessment for potential drug candidates. The bicyclic aromatic structure with an ethyl ester group suggests potential stability and specific reactivity patterns characteristic of both imidazole and pyridine chemistries.
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity Considerations
The reactivity of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is expected to be influenced by several structural features:
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The ethyl ester group provides a site for hydrolysis, transesterification, or reduction reactions.
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The imidazole ring contains an NH group that can participate in acid-base reactions or serve as a nucleophile.
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The pyridine nitrogen offers a potential site for alkylation, coordination with metals, or participation in hydrogen bonding.
These reactive sites make the compound versatile for further modifications in medicinal chemistry applications, potentially enabling the creation of derivatives with enhanced biological activities or improved pharmacokinetic properties.
Application in Medicinal Chemistry Research
Structure Modification Strategies
For researchers working with ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, several modification strategies might be considered to develop derivatives with enhanced properties:
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Hydrolysis of the ethyl ester to the corresponding carboxylic acid
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Conversion to other esters or amides to modify lipophilicity and hydrogen bonding capacity
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Introduction of substituents on the imidazole nitrogen
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Addition of functional groups to available positions on the pyridine ring
Evidence from related compounds suggests that such modifications can significantly impact biological activity. For instance, in GSK-3 inhibitors based on imidazopyridine scaffolds, researchers found that replacing 7-hydroxybenzimidazole with imidazopyridine led to stronger inhibitory effects (IC50 1–12 nM) and improved molecular interactions with the target enzyme .
Analytical Characterization and Identification
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 1266114-63-9 | |
| ChemSpider ID | 30909212 | |
| PubChem Compound ID | 76848060 | |
| MDL Number | MFCD27993824, MFCD28155168 | |
| Catalog Number | AI37386 (AppChem) |
These identifiers enable researchers to locate the compound in various chemical databases and obtain additional information for their studies.
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